molecular formula C22H39N7O10 B12585643 L-Leucyl-L-seryl-L-alanyl-L-seryl-L-alanyl-L-asparagine CAS No. 651327-20-7

L-Leucyl-L-seryl-L-alanyl-L-seryl-L-alanyl-L-asparagine

Cat. No.: B12585643
CAS No.: 651327-20-7
M. Wt: 561.6 g/mol
InChI Key: JFDVOCIDZZRULL-LZXPERKUSA-N
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Description

L-Leucyl-L-seryl-L-alanyl-L-seryl-L-alanyl-L-asparagine is a synthetic hexapeptide with the sequence Leu-Ser-Ala-Ser-Ala-Asn. Its molecular formula is estimated as C₂₂H₃₇N₇O₁₀ (calculated based on amino acid residues and peptide bond formation), with an approximate molecular weight of 635.6 g/mol. The N-terminal leucine may enhance cellular uptake, while the C-terminal asparagine contributes to hydrogen bonding via its amide side chain.

Properties

CAS No.

651327-20-7

Molecular Formula

C22H39N7O10

Molecular Weight

561.6 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C22H39N7O10/c1-9(2)5-12(23)19(35)29-15(8-31)21(37)26-11(4)18(34)28-14(7-30)20(36)25-10(3)17(33)27-13(22(38)39)6-16(24)32/h9-15,30-31H,5-8,23H2,1-4H3,(H2,24,32)(H,25,36)(H,26,37)(H,27,33)(H,28,34)(H,29,35)(H,38,39)/t10-,11-,12-,13-,14-,15-/m0/s1

InChI Key

JFDVOCIDZZRULL-LZXPERKUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-seryl-L-alanyl-L-seryl-L-alanyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-seryl-L-alanyl-L-seryl-L-alanyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: Oxidation of the serine residues can lead to the formation of oxo-serine derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.

Major Products Formed

    Oxidation: Oxo-serine derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Leucyl-L-seryl-L-alanyl-L-seryl-L-alanyl-L-asparagine has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Leucyl-L-seryl-L-alanyl-L-seryl-L-alanyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares L-Leucyl-L-seryl-L-alanyl-L-seryl-L-alanyl-L-asparagine with L-Seryl-L-alanyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl (CAS 719271-50-8), a structurally similar hexapeptide with the sequence Ser-Ala-Ser-Asn-Leu-Ala :

Property Target Compound (Leu-Ser-Ala-Ser-Ala-Asn) Comparison Compound (Ser-Ala-Ser-Asn-Leu-Ala)
Molecular Formula C₂₂H₃₇N₇O₁₀ (hypothetical) C₂₅H₄₄N₈O₁₂
Molecular Weight ~635.6 g/mol 648.66 g/mol
Hydrogen Bond Donors 7 (estimated) 9
Hydrogen Bond Acceptors 14 (estimated) 18
Rotatable Bonds 15 (estimated) 15
XLogP -2.5 (estimated) -3.5
Topological Polar Surface Area (Ų) ~250 (estimated) 351

Key Observations :

  • Hydrophobicity : The target compound has a higher predicted XLogP (-2.5 vs. -3.5), indicating greater hydrophobicity due to its N-terminal leucine and higher alanine content.
  • Hydrogen Bonding: The comparison compound exhibits more hydrogen bond donors (9 vs. 7) and acceptors (18 vs. 14), likely due to its additional serine and asparagine residues.
  • Polar Surface Area : The target’s lower polar surface area (~250 Ų vs. 351 Ų) suggests reduced solubility in polar solvents compared to the comparison compound.
Stability and Interaction Profiles
  • Proteolytic Resistance : The target compound’s alanine-rich sequence (Ala-Ser-Ala) may confer resistance to proteolysis compared to glycine-containing peptides (e.g., Amylin’s Gly-Ala-Ile motif in ) .

Biological Activity

L-Leucyl-L-seryl-L-alanyl-L-seryl-L-alanyl-L-asparagine is a synthetic peptide composed of six amino acids: leucine, serine, alanine, serine, alanine, and asparagine. This compound is of significant interest in biochemical research due to its structural complexity and potential biological activities. Understanding its biological activity involves examining its interactions with cellular components and pathways, which can provide insights into its therapeutic potential.

1. Structural Characteristics

The specific sequence of this compound influences its folding, stability, and interaction with biological targets. The peptide's conformation is critical for its biological activity, as it can affect how the peptide binds to receptors or enzymes involved in various metabolic processes.

Table 1: Amino Acid Composition

Amino AcidSymbolQuantity
LeucineL1
SerineS2
AlanineA2
AsparagineN1

This compound exhibits various biological activities primarily through its ability to interact with specific molecular targets. These interactions can modulate cellular processes, influencing pathways crucial for maintaining physiological functions.

  • Protein-Protein Interactions : This peptide may influence protein-protein interactions, which are vital for cellular signaling pathways.
  • Enzyme Modulation : It has been shown to interact with certain enzymes, potentially altering their activity and affecting metabolic regulation.

3. Biological Activities

Research indicates that this compound plays roles in several biological processes:

  • Cell Signaling : The peptide is involved in signaling pathways that regulate various cellular functions.
  • Metabolic Regulation : Its interactions with enzymes suggest a role in metabolic pathways, possibly influencing energy production and utilization.
  • Potential Therapeutic Applications : Given its structural characteristics and biological activities, this peptide could have applications in developing therapeutics for conditions related to metabolic dysfunctions.

4. Case Studies and Research Findings

Recent studies have explored the implications of peptides similar to this compound in clinical and experimental settings:

  • Cancer Research : Peptides like this compound are being investigated for their potential to inhibit tumor growth by modulating signaling pathways associated with cancer cell proliferation.
  • Metabolic Disorders : Research has suggested that such peptides might be beneficial in managing metabolic disorders by influencing insulin signaling and glucose metabolism.

5. Synthesis and Applications

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and structure of the peptide. This method is essential for producing peptides with high purity and specific biological activities.

Table 2: Synthesis Method Overview

MethodDescription
Solid-Phase Peptide Synthesis (SPPS)Sequential addition of amino acids to a solid resin, allowing for controlled synthesis.

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